molecular formula C12H21NO5 B028187 (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine CAS No. 108149-60-6

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

Cat. No. B028187
M. Wt: 259.3 g/mol
InChI Key: ZNBUXTFASGDVCL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine and similar compounds typically involves multistep synthetic routes that start from readily available starting materials. For instance, Reginato et al. (1995) describe a stereoselective synthesis approach starting from a chiral aminoaldehyde through a two-step procedure, leading to the formation of substituted alkynes as useful precursors for compounds of biological interest (Reginato et al., 1995).

Molecular Structure Analysis

The molecular and crystal structure of related oxazolidine derivatives has been extensively studied. Bellan et al. (1978) reported the crystal structure of a methoxycarbonyl substituted oxazolidine, providing insights into the absolute configuration and confirming the stereoselectivity of the synthesis process (Bellan et al., 1978).

Chemical Reactions and Properties

Oxazolidines are known for their versatility in chemical reactions, serving as intermediates in the formation of various functionalized compounds. The reactivity of oxazolidines often involves transformations that exploit their cyclic structure and functional groups. Tsuno et al. (2012) explored the reaction of N,N'-methylenebis(oxazolidine) with transition metals, leading to novel complexes, indicating the potential of oxazolidines in coordination chemistry (Tsuno et al., 2012).

Scientific Research Applications

Stereoselective Syntheses of Antibiotics

The compound has been utilized in the stereoselective syntheses of antibiotics such as (-)-HON and (+)-negamycin. This process involves starting from derivatives of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine, highlighting its role in creating medically significant antibiotics (Schmidt, Stäbler, & Lieberknecht, 1992).

Designing Anticancer Agents

A series of functionalized amino acid derivatives, including this compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some derivatives demonstrated significant cytotoxicity in ovarian and oral cancers, suggesting their potential use in designing new anticancer agents (Kumar et al., 2009).

Crystallographic Studies

The crystal structure of a related compound, 2-methoxycarbonyl-2-methoxycarbonylmethyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine, was determined, contributing to the understanding of oxazolidine structures and their absolute configuration, which is vital in the synthesis of chemically precise compounds (Bellan et al., 1978).

Synthesis of Chiral Building Blocks

The compound has been used in the stereoselective synthesis of substituted alkynes, serving as a chiral building block for the creation of biologically interesting compounds. This demonstrates its versatility in synthesizing complex molecules (Reginato et al., 1995).

Development of Synthetic Routes

Synthetic routes have been developed using this compound for the synthesis of meso-2,4-diaminoglutaric acid, an important compound in various biochemical applications. This illustrates its utility in facilitating complex synthetic pathways (Avenoza et al., 1996).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes studying its toxicity, flammability, environmental impact, etc.


Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and improvements in synthesis methods.


Please note that the availability and depth of information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies.


properties

IUPAC Name

3-O-tert-butyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBUXTFASGDVCL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350837
Record name 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

CAS RN

108149-60-6
Record name 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Reactant of Route 2
Reactant of Route 2
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Reactant of Route 3
Reactant of Route 3
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Reactant of Route 4
Reactant of Route 4
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Reactant of Route 5
Reactant of Route 5
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Reactant of Route 6
Reactant of Route 6
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.